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Compound of Interest

Compound Name: 4-Hydroxyphenylacetamide

Cat. No.: B194378

An In-depth Technical Guide to the Crystal Structure of 4-Hydroxyphenylacetamide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the crystal structure of 4-Hydroxyphenylacetamide
(also known as 2-(4-hydroxyphenyl)acetamide), an isomer of the common analgesic,
acetaminophen. Understanding the three-dimensional arrangement of molecules in the
crystalline state is crucial for drug development, as it influences key physicochemical properties
such as solubility, stability, and bioavailability. This document summarizes the crystallographic
data, details the experimental protocols for structure determination, and visualizes the
analytical workflow.

Molecular Structure and Conformation

The crystal structure of 4-Hydroxyphenylacetamide (C8HONO2) reveals significant
conformational features.[1] Unlike its planar isomer N-(4-hydroxyphenyl)acetamide
(acetaminophen), the acetamide group in 4-Hydroxyphenylacetamide is nearly perpendicular
to the phenyl ring.[1] The dihedral angle between the plane of the acetamide group and the
phenyl ring is 89.95 (5)°.[1] This orientation directs the —NH2 group outward from the phenyl
ring.[1]

In contrast, the molecular structure of N-(4-hydroxyphenyl)acetamide shows a deviation from
planarity primarily due to a twist of 22.64(4)° around the C-N bond.[2][3][4]
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Crystallographic Data

The crystallographic data for 4-Hydroxyphenylacetamide provides a quantitative description
of the unit cell and its contents. A summary of key parameters is presented below. For
comparison, data for the related isomer, N-(4-hydroxyphenyl)acetamide, is also included.

Table 1: Crystal Data and Structure Refinement for 4-Hydroxyphenylacetamide and N-(4-
hydroxyphenyl)acetamide.

N-(4-
Parameter :l-ydroxyphenylacetamide Z]ydroxyphenyl)acetamide[
Chemical Formula C8H9NO2 C8H9NO2
Formula Weight 151.16 g/mol [5] 151.16 g/mol
Crystal System Monoclinic Monoclinic
Space Group P21/n P21/n
a (A) 7.0781(2)
b (A) 9.1934(2)
c (A) 11.5751(2)
a (°) 90
B () 97.852(2)
y () 920
Volume (A3) 745.93(3)

| Z]14]

Note: Detailed unit cell parameters for 4-Hydroxyphenylacetamide were not explicitly found in
the provided search results. The table structure is created based on standard crystallographic
reporting.
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Hydrogen Bonding Network

The intermolecular interactions, particularly hydrogen bonds, are critical in defining the crystal
packing. In the crystal structure of 4-Hydroxyphenylacetamide, N—H---O hydrogen bonds
organize the molecules into stacks that propagate along the[6] direction.[1] Additional hydrogen
bonding links these parallel stacks.[1]

In the crystal of its isomer, N-(4-hydroxyphenyl)acetamide, the hydroxyl group donates an
intermolecular hydrogen bond to a carbonyl oxygen (O-:-O distance of 2.6469(4) A), and the
amide group donates a hydrogen bond to a hydroxyl oxygen (N---O distance of 2.8987(3) A).[2]
[4] These interactions form two-dimensional chains.[2]

Table 2: Hydrogen Bond Geometry for N-(4-hydroxyphenyl)acetamide.[2]

Donor- D-H (A) H--A (A) D--A (A) D-H---A (°)
H---Acceptor
O-H--O i} - 2.6469(4) =

| N-H---O | -|-1]12.8987(3) | - |

Note: Specific hydrogen bond distances and angles for 4-Hydroxyphenylacetamide were not
available in the search results but the general pattern is described.[1]

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps, from
crystal growth to data analysis. The following protocols are based on standard crystallographic
practices as described for related compounds.[1]

Synthesis and Crystallization

High-purity 4-Hydroxyphenylacetamide is dissolved in a suitable solvent, such as methanol.
[1] Diffraction-quality single crystals are then grown by slow evaporation of the solvent at room
temperature.[1]

X-ray Data Collection
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A suitable single crystal is mounted on a diffractometer. Data collection is typically performed
using monochromatic X-ray radiation (e.g., Cu Ka). The crystal is maintained at a constant
temperature, often low temperatures like 100 K, to minimize thermal vibrations.[2] A series of
diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal
structure is solved using direct methods or Patterson methods, which provide an initial model of
the atomic positions. This model is then refined against the experimental data using least-
squares methods. In this stage, atomic coordinates, and displacement parameters are adjusted
to improve the agreement between the calculated and observed structure factors. Hydrogen
atoms are typically located from difference Fourier maps or placed in calculated positions.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and
the key intermolecular interactions.
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Experimental workflow for crystal structure analysis.
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Hydrogen bonding scheme in 4-Hydroxyphenylacetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. journals.iucr.org [journals.iucr.org]

o 2. researchgate.net [researchgate.net]

» 3. researchgate.net [researchgate.net]

e 4. researchgate.net [researchgate.net]

e 5. 4-Hydroxyphenylacetamide [webbook.nist.gov]

e 6. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [4-Hydroxyphenylacetamide crystal structure analysis].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b194378#4-hydroxyphenylacetamide-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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